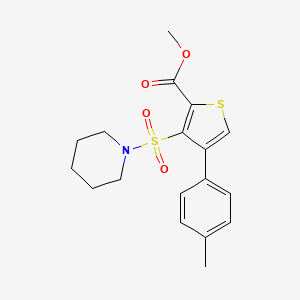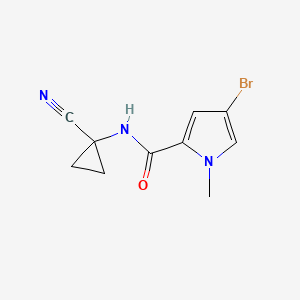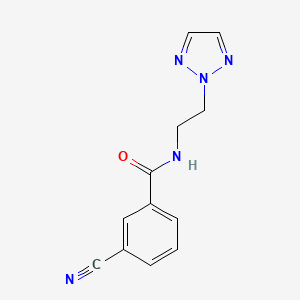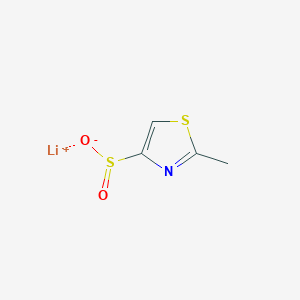
2-Imino-2H-1-benzopyran-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Imino-2H-1-benzopyran-3-carboxylic acid ethyl ester” is a chemical compound that is also known as “3-carboethoxy(coumarin)” and “ethyl 2-oxo-2H-chromene-3-carboxylate” or “ethyl 2H-1-benzopyran-3-carboxylate” in the IUPAC system . It is a derivative of coumarin, a family of naturally occurring compounds that are involved in various biological processes .
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Novel Derivatives : 2-Imino-2H-1-benzopyran-3-carboxylic acid ethyl ester has been used as a starting material in the synthesis of novel pyrrolocoumarin derivatives, which are a new class of indole derivatives with potential biological interest (Traven et al., 2000).
- Structural and Conformational Analysis : The compound has been involved in studies to understand the structural and conformational aspects of chromane derivatives, which are important in the development of new chemical entities (Ciolkowski et al., 2009).
Chemical Reactions and Transformations
- Rearrangements Under Specific Conditions : Research has shown that 2-imino-2H-1-benzopyran-3-carboxamides, closely related to the ethyl ester variant, undergo unique rearrangements under the action of anthranilic acid, leading to different 2-oxo-2H-1-benzopyran derivatives (Bilokin et al., 1998).
- Interactions with Other Chemical Compounds : The compound's esters and amides have been studied for their reactions with other substances like nitromethane, contributing to understanding the configuration and conformation of the resulting compounds (Bojilova et al., 1989).
Potential Pharmacological Applications
- Exploration in Drug Development : While specific details on drug use and side effects are excluded, it's worth noting that derivatives of this compound have been investigated for various pharmacological activities, underscoring the compound's importance in medicinal chemistry research (Mosti et al., 1994).
Properties
IUPAC Name |
ethyl 2-iminochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)9-7-8-5-3-4-6-10(8)16-11(9)13/h3-7,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDQZOIHGUAFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2OC1=N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2636477.png)
![3-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2636478.png)
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2636479.png)



![5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]-](/img/structure/B2636486.png)


![2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2636492.png)
![N-(2,6-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2636495.png)
![1-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2636496.png)
